molecular formula C7H12O B14726874 3-Methylhexa-1,5-dien-3-ol CAS No. 5903-40-2

3-Methylhexa-1,5-dien-3-ol

Cat. No.: B14726874
CAS No.: 5903-40-2
M. Wt: 112.17 g/mol
InChI Key: UZGAAWKQDMQLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylhexa-1,5-dien-3-ol: is an organic compound with the molecular formula C7H12O It is a type of alcohol with a conjugated diene structure, which means it contains two double bonds separated by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylhexa-1,5-dien-3-ol can be synthesized through several methods. One common approach involves the dehydration of alcohols or dehydrohalogenation of organohalides . For instance, starting with an allylic alcohol, dehydration can be achieved using acidic conditions to form the conjugated diene structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. For example, the free radical halogenation of an alkene followed by dehydrohalogenation can be employed .

Chemical Reactions Analysis

Types of Reactions: 3-Methylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products Formed:

Scientific Research Applications

3-Methylhexa-1,5-dien-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of 3-Methylhexa-1,5-dien-3-ol involves its ability to participate in sigmatropic rearrangements , such as the Cope rearrangement . This reaction involves the [3,3]-sigmatropic shift, where the compound undergoes a concerted rearrangement to form new carbon-carbon bonds. The transition state of this reaction is characterized by the simultaneous breaking and forming of π and σ bonds .

Comparison with Similar Compounds

    1,5-Hexadien-3-ol: Similar structure but without the methyl group.

    3-Methylhexa-2,5-dien-1-ol: Similar structure with a different position of the hydroxyl group.

Uniqueness: 3-Methylhexa-1,5-dien-3-ol is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

5903-40-2

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

3-methylhexa-1,5-dien-3-ol

InChI

InChI=1S/C7H12O/c1-4-6-7(3,8)5-2/h4-5,8H,1-2,6H2,3H3

InChI Key

UZGAAWKQDMQLLN-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(C=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.